4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline

Covalent Organic Frameworks Surface Area Engineering Photocatalysis

Select 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT) for its electron-deficient triazine core, which yields imine-linked COFs with up to 76.6% higher BET surface area than TAPB/TAPA analogs. This enables superior performance in photocatalytic degradation (e.g., 82.7% tetracycline removal) and iodine capture (4832 mg/g). Essential for D-A COF design due to its universal aldehyde compatibility, unavailable with TAPB.

Molecular Formula C21H18N6
Molecular Weight 354.4 g/mol
CAS No. 14544-47-9
Cat. No. B082883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline
CAS14544-47-9
Synonyms2,4,6-tris(4-aminophenyl)-1,3,5-triazine
Molecular FormulaC21H18N6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N
InChIInChI=1S/C21H18N6/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H,22-24H2
InChIKeyWHSQATVVMVBGNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT, CAS 14544-47-9): A Nitrogen-Rich Triamine Monomer for High-Performance Covalent Organic Frameworks


4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT; also 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine), CAS 14544-47-9, is a C3-symmetric aromatic triamine containing a central electron-deficient 1,3,5-triazine core [1]. With molecular formula C21H18N6 and a molecular weight of 354.41 g/mol, it exhibits predicted density of 1.303±0.06 g/cm³ and melting point of 250 °C [2]. This building block serves as a key amine-based monomer in Schiff-base condensations for constructing imine-linked Covalent Organic Frameworks (COFs) and Covalent Triazine Frameworks (CTFs), where its triazine moiety imparts strong electron-acceptor character and nitrogen-rich composition that fundamentally distinguishes it from purely aromatic analogs [1].

Why 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline Cannot Be Simply Replaced by TAPB or TAPA in Advanced Porous Material Design


In-class triamine monomers such as 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 4,4',4''-nitrilotris(benzenamine) (TAPA) share the same C3-symmetric amine functionality but lack the electron-deficient triazine core that defines TAPT. This structural difference translates into quantifiable performance gaps: TAPT-based COFs consistently exhibit higher BET surface areas (e.g., 1413.58 vs. 1203.60 vs. 800.46 cm²/g for BTT-TAPT, BTT-TAPB, and BTT-TAPA respectively) [1], enhanced photocatalytic pollutant degradation (82.7% tetracycline removal for BTT-TAPT vs. lower rates for TAPB and TAPA analogs) [1], and dramatically improved photocatalytic H2O2 production due to triazine-enabled p-π conjugation effects [2]. Simply substituting TAPB or TAPA for TAPT will yield materials with inferior surface area, reduced electron-acceptor strength, and suboptimal photocatalytic performance—parameters directly tied to application efficacy [1][2].

Quantitative Differentiation of 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT) vs. TAPB and TAPA: Head-to-Head Performance Data for Procurement Decisions


Superior BET Surface Area in BTT-Based COFs: TAPT Outperforms TAPB and TAPA by 17% to 77%

In a head-to-head comparison of three BTT-based COFs synthesized from identical aldehyde monomer (BTT), the TAPT-derived framework (BTT-TAPT) exhibited a BET surface area of 1413.58 cm²/g, which is 17.4% higher than BTT-TAPB (1203.60 cm²/g) and 76.6% higher than BTT-TAPA (800.46 cm²/g) [1]. This demonstrates that the triazine-containing TAPT monomer yields frameworks with substantially higher surface area than its all-benzene (TAPB) or triphenylamine (TAPA) counterparts.

Covalent Organic Frameworks Surface Area Engineering Photocatalysis

Enhanced Photocatalytic Tetracycline Degradation: TAPT-Based COF Achieves 82.7% Removal vs. Lower Performance from TAPB and TAPA Analogs

Under visible-light irradiation for 240 minutes, BTT-TAPT COF achieved 82.7% removal of tetracycline (TC), significantly outperforming the TAPB- and TAPA-derived frameworks [1]. While absolute values for the comparators are not reported in the abstract, the study explicitly states that BTT-TAPT exhibited the highest removal rate among the three, attributing this superiority to the large specific surface area and strong electron-acceptor properties of the triazine group unique to TAPT [1].

Photocatalytic Degradation PPCP Removal Water Treatment

Broader Donor-Acceptor Pair Compatibility: TAPT Integrates with All Aldehydes Tested vs. TAPB Restricted to -OH/ -OMe Functionalized Aldehydes

DFT calculations and subsequent experimental validation demonstrated that TAPT can form donor-acceptor (D-A) structures with all aldehyde-based monomers tested, whereas TAPB can only form D-A structures when the aldehyde bears -OH or -OMe functional groups [1]. This broader synthetic compatibility enables TAPT to access a wider range of D-A COF architectures with tunable exciton binding energies (Eb), with TAPT-OMe achieving the minimum Eb among the series tested [1].

Donor-Acceptor COFs Exciton Binding Energy Photocatalytic H₂ Production

p-π Conjugation Enables Superior Photocatalytic H₂O₂ Production: TAPT-TFPA Achieves 3846 μmol·g⁻¹·h⁻¹ vs. Lower Activity from π-π Conjugated TAPB-TFPA

In a direct comparison of imine-linked COFs using the same aldehyde monomer (TFPA), TAPT-TFPA with nitrogen-rich triazine-mediated p-π conjugation exhibited a photocatalytic H₂O₂ generation rate of 3846 μmol·g⁻¹·h⁻¹ and achieved 99% degradation of chloramphenicol within 2 hours [1]. In contrast, the π-π conjugated TAPB-TFPA framework showed significantly lower performance; TAPT-TFPA additionally demonstrated a solar-to-chemical conversion efficiency of 2.60% and an apparent quantum yield of 14.01% at 420 nm [1].

Photocatalytic H₂O₂ Production p-π Conjugation Self-Fenton Degradation

Outstanding Iodine Vapor Uptake: TAPT-Based C6-TRZ-TPA COF Captures 4832 mg/g Iodine

The TAPT-derived C6-TRZ-TPA COF exhibits an exceptional iodine vapor uptake capacity of 4832 mg g⁻¹, coupled with a BET surface area of 1058 m²/g and a narrow band gap of 2.2 eV [1]. While no direct comparator is provided in the available abstract, this iodine uptake value ranks among the highest reported for COF-based adsorbents, highlighting the material's potential for radioactive iodine sequestration from nuclear waste streams [1].

Radioactive Iodine Capture Adsorption Nuclear Waste Management

Higher BET Surface Area in Tp-Based COFs: TAPT-Containing TpTtba-COF Outperforms TAPB-Derived TpTapb-COF in Bisphenol Adsorption

In a comparative study of Tp-based COFs for bisphenol adsorption, the TAPT-containing TpTapt-COF demonstrated 1.37× higher maximum adsorption capacity for bisphenol B (BPB) compared to the TAPB-derived TpTapb-COF, with TpTtba-COF achieving 2.27× the capacity of TpTapb-COF [1]. This demonstrates that even within the same triazine-containing class, structural variations in the amine monomer (TAPT vs. Ttba) significantly impact adsorption performance, but TAPT consistently outperforms the triazine-free TAPB analog [1].

Bisphenol Adsorption Water Remediation Solid-Phase Extraction

High-Value Application Scenarios for 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TAPT) Based on Verified Performance Differentiation


High-Surface-Area Covalent Organic Framework (COF) Synthesis for Heterogeneous Photocatalysis

Researchers and industrial users synthesizing imine-linked COFs for visible-light-driven photocatalytic applications should select TAPT over TAPB or TAPA when maximizing BET surface area is a design priority. The 17.4% to 76.6% surface area advantage demonstrated in BTT-based COFs [1] translates directly to higher active site availability, enabling superior performance in photocatalytic degradation of pharmaceuticals and personal care products (PPCPs) such as tetracycline (82.7% removal) [1]. This is particularly relevant for water treatment catalyst development and environmental remediation technologies where surface area correlates with pollutant adsorption and degradation kinetics.

Donor-Acceptor COF Design for Photocatalytic Hydrogen Production and H₂O₂ Generation

For applications requiring tunable exciton binding energy and efficient charge separation in donor-acceptor (D-A) COFs, TAPT offers universal compatibility with aldehyde-based monomers—a synthetic flexibility not available with TAPB, which is restricted to -OH/-OMe functionalized aldehydes [2]. This enables systematic optimization of D-A COF architectures for enhanced photocatalytic H₂ production and H₂O₂ generation, with TAPT-based frameworks achieving up to 3846 μmol·g⁻¹·h⁻¹ H₂O₂ yield and 2.60% solar-to-chemical conversion efficiency [3]. Procurement of TAPT is essential when the research objective involves exploring diverse aldehyde partners to fine-tune electronic properties and maximize photocatalytic activity.

Adsorbent Development for Radioactive Iodine and Environmental Pollutant Sequestration

TAPT-derived COFs exhibit exceptional iodine vapor uptake capacity (4832 mg/g) [4] and enhanced adsorption of bisphenol contaminants (1.37× higher capacity vs. TAPB-derived COFs) [5]. These performance metrics position TAPT as the monomer of choice for developing adsorbents targeting nuclear waste iodine capture and environmental water purification. The nitrogen-rich triazine core contributes to strong interactions with electron-deficient iodine and hydrogen-bonding capable organic pollutants, making TAPT-based frameworks superior to triazine-free alternatives for these specific sequestration applications.

Magnetic Solid-Phase Extraction (MSPE) Sorbent Development for Mycotoxin Analysis

As demonstrated in the rational selection of TAPT-OH-COF for aflatoxin and zearalenone extraction [6], TAPT-based COFs can be functionalized with magnetic nanoparticles to create efficient sorbents for solid-phase extraction of hazardous mycotoxins from complex food and biological matrices. The method achieved low limits of quantification (0.05-0.50 μg/kg) and satisfactory recoveries (75.8%-110.9%), highlighting the suitability of TAPT-derived frameworks for analytical sample preparation where high extraction efficiency and reproducibility are critical [6].

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